Home > Products > Screening Compounds P99281 > Solifenacin succinate
Solifenacin succinate - 242478-38-2

Solifenacin succinate

Catalog Number: EVT-284155
CAS Number: 242478-38-2
Molecular Formula: C27H32N2O6
Molecular Weight: 480.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Solifenacin succinate is an active pharmaceutical ingredient (API) primarily investigated for its role in managing overactive bladder (OAB) symptoms. [] While not directly derived from natural sources, its structure is inspired by naturally occurring muscarinic antagonists. Research primarily focuses on its activity as a competitive muscarinic receptor antagonist, specifically targeting the M3 subtype. [, ] This mechanism makes it relevant for investigating bladder smooth muscle function and exploring novel approaches to manage OAB.

Future Directions
  • Optimizing Drug Delivery: Developing novel formulations, such as orally disintegrating tablets [] or sustained-release preparations [], can enhance patient convenience and improve treatment adherence.
  • Investigating Combination Therapies: Exploring the efficacy and safety of solifenacin succinate combined with other drugs like alpha-blockers or beta-3 agonists could offer improved treatment strategies for complex urological conditions. [, , ]
Synthesis Analysis

The synthesis of solifenacin succinate involves several methods, with notable advancements aimed at improving efficiency and yield. One prominent method includes the reaction of solifenacin with succinic acid in the presence of suitable solvents.

Key Steps in Synthesis:

  1. Preparation of Solifenacin: Solifenacin can be synthesized using a one-pot method that simplifies the process by avoiding the isolation of intermediate compounds. This method typically employs soft bases like triethylamine and can be conducted at room temperature, enhancing operational efficiency and cost-effectiveness .
  2. Formation of Solifenacin Succinate: In this step, solifenacin is combined with succinic acid in an organic solvent (e.g., acetone) under reflux conditions. The mixture is then cooled, allowing solifenacin succinate to precipitate out, which can subsequently be isolated by filtration .
  3. Purification: High-performance liquid chromatography (HPLC) techniques are employed to assess the purity of both reactants and products .

The synthesis process has been optimized to yield high-quality solifenacin succinate with minimal impurities, making it suitable for industrial production.

Molecular Structure Analysis

Solifenacin succinate has a complex molecular structure characterized by its chiral centers and functional groups. The molecular formula is C23H30N2O4C_{23}H_{30}N_2O_4, indicating the presence of two nitrogen atoms and four oxygen atoms.

Structural Features:

  • Chirality: The compound contains two chiral centers, which contribute to its pharmacological activity.
  • Functional Groups: It features an imidazole group, a carboxylic acid group from succinic acid, and a quinuclidine moiety, which are critical for its binding affinity to muscarinic receptors.

The three-dimensional conformation of solifenacin succinate plays a crucial role in its interaction with biological targets, influencing its efficacy as a therapeutic agent.

Chemical Reactions Analysis

Solifenacin succinate participates in various chemical reactions that can affect its stability and efficacy:

  1. Degradation Reactions: Under certain conditions, solifenacin can oxidize to form impurities, such as Impurity K. This degradation can occur during storage or when exposed to light .
  2. Salt Formation: The interaction between solifenacin and acids (like succinic acid) leads to salt formation, which enhances its solubility and bioavailability .
  3. Analytical Reactions: HPLC methods are utilized to monitor the concentration of solifenacin succinate and its impurities throughout synthesis and storage processes .

These reactions are critical for ensuring the compound's safety and effectiveness in clinical applications.

Mechanism of Action

Solifenacin succinate functions primarily as a selective antagonist at muscarinic acetylcholine receptors, particularly M3 receptors located in the bladder.

Mechanism Details:

  • Receptor Binding: By binding to these receptors, solifenacin prevents acetylcholine from eliciting bladder contractions.
  • Effect on Bladder Function: This inhibition leads to reduced detrusor muscle activity, thereby increasing bladder capacity and decreasing urinary urgency and frequency.

Clinical studies have demonstrated that solifenacin effectively reduces symptoms associated with overactive bladder conditions due to this mechanism .

Physical and Chemical Properties Analysis

Solifenacin succinate exhibits distinct physical and chemical properties that influence its formulation and stability:

  • Appearance: It is typically presented as a white to pale yellow crystalline powder.
  • Solubility: The compound is freely soluble in water at room temperature, which facilitates its absorption when administered orally.
  • Stability: It remains stable under controlled conditions but can degrade when exposed to light or moisture.

These properties are essential for developing effective pharmaceutical formulations that ensure patient compliance and therapeutic effectiveness .

Applications

Solifenacin succinate has significant applications in medical therapy:

  • Treatment of Overactive Bladder: It is primarily used to manage symptoms associated with overactive bladder syndrome.
  • Research Applications: Beyond clinical use, it serves as a model compound in pharmacological studies aimed at understanding muscarinic receptor interactions.
  • Analytical Chemistry: Its synthesis and degradation products are often studied in analytical chemistry research to develop better detection methods for pharmaceutical impurities .
Chemical Characterization and Synthesis of Solifenacin Succinate

Structural Analysis and Physicochemical Properties

Molecular Configuration and Stereochemical Considerations

Solifenacin succinate (C~23~H~26~N~2~O~2~·C~4~H~6~O~4~) is the succinate salt of solifenacin, a competitive muscarinic antagonist. The free base comprises two chiral centers: one at the C1 position of the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline moiety and another at the C3 position of the (3R)-1-azabicyclo[2.2.2]octan-3-ol group [9]. The stereospecific configuration is critical for pharmacological activity, as the (1S,3'R)-isomer exhibits optimal binding affinity to M~3~ muscarinic receptors in the urinary bladder [4] [9]. The molecule features a carboxylate ester linkage connecting the tetrahydroisoquinoline and quinuclidine rings, with the succinic acid protonating the tertiary amine of the quinuclidine (pK~a~ ≈ 9.0) to form a stable crystalline salt [8].

Table 1: Physicochemical Properties of Solifenacin Succinate

PropertyValueMethod
Molecular Weight480.56 g/mol-
Melting Point145–149°CDSC [5] [8]
Solubility (25°C)Sparingly soluble in water (10 mg/mL, pH 7.2); Slightly soluble in ethanolEquilibrium solubility [9]
Log P (Partition Coefficient)1.69 (at pH 7.0)Reversed-phase HPLC [9]
Crystal SystemMonoclinicPXRD [5]

Crystallographic and Spectroscopic Profiling

Crystalline solifenacin succinate exhibits a monoclinic lattice (space group P2~1~) with characteristic powder X-ray diffraction (PXRD) peaks at 2θ angles of 7.2°, 14.5°, 16.8°, 21.4°, and 25.6° (±0.2°) [5]. Differential scanning calorimetry (DSC) shows a single endotherm at 147°C corresponding to melting without decomposition [5] [8]. The crystalline form is thermodynamically stable and resistant to humidity-induced degradation, unlike the amorphous form, which readily absorbs moisture and generates oxidation products (e.g., N-oxide and benzylic ketones) under stress conditions (40°C/75% RH) [9].

Spectroscopic signatures include:

  • IR (KBr): 1725 cm⁻¹ (ester C=O stretch), 1620 cm⁻¹ (carboxylate C=O stretch), 1560 cm⁻¹ (C=N stretch) [5].
  • Raman: 100 cm⁻¹ band (crystal lattice vibration) for crystalline quantification [2].
  • ¹H NMR (400 MHz, CDCl~3~): δ 7.20–7.35 (m, aromatic H), 4.95 (t, -CH- of tetrahydroisoquinoline), 3.90 (m, -CH-O- of quinuclidine) [3].

Table 2: Spectroscopic Markers for Crystalline vs. Amorphous Solifenacin Succinate

TechniqueCrystalline FormAmorphous Form
PXRDSharp peaks at 7.2°, 14.5°, 16.8°Halo pattern (no distinct peaks)
DSCSharp endotherm at 147°CBroad glass transition at ~80°C
Raman SpectroscopyIntense band at 100 cm⁻¹Absence of lattice vibration band
StabilityStable at 40°C/75% RH for 6 monthsDegrades >5% under same conditions

Synthetic Methodologies and Optimization

Diastereomer Resolution Techniques via Salt Formation

The succinate salt formation is pivotal for purifying solifenacin and removing residual diastereomeric impurities. Key process parameters include:

  • Solvent Selection: Ethyl acetate/isopropanol mixtures (3:1 v/v) yield high-purity monohydrate crystals [5].
  • Stoichiometry: 1:1 molar ratio of solifenacin free base to succinic acid ensures optimal crystal packing [1].
  • Crystallization Conditions: Slow cooling (0.5°C/min) from 60°C to 5°C produces uniform crystals with <0.1% diastereomeric impurities [5].

The process typically reduces undesired (1S,3'S)-diastereomer to <0.05% (w/w), meeting pharmacopeial limits [1] [5].

Green Chemistry Approaches in Large-Scale Production

Recent optimizations minimize environmental impact:

  • Solvent Reduction: Replacing dimethylformamide (DMF) with ethyl acetate in esterification steps reduces toxicity. Ethyl acetate is recovered (>90%) via distillation [6].
  • Catalytic Transesterification: Using lipases (e.g., Candida antarctica B lipase) enables solvent-free coupling of (1S)-tetrahydroisoquinoline with (R)-3-quinuclidinol at 60°C, eliminating triphosgene waste [6].
  • Direct Compression (DC) Tableting: Bypasses wet granulation, avoiding ethanol/water-induced amorphization and subsequent degradation. DC tablets exhibit 50% lower impurity generation (e.g., Impurity K) during storage versus wet-granulated products [9].

Table 4: Green Chemistry Metrics in Solifenacin Succinate Synthesis

ParameterTraditional ProcessOptimized ProcessImprovement
Solvent Consumption15 L/kg API5 L/kg API67% reduction
E-factor85 (kg waste/kg product)42 (kg waste/kg product)50% reduction
Energy Use120 kWh/kg75 kWh/kg37.5% reduction
Stability (Impurity K)0.88% in wet-granulated tablets0.25% in DC tablets72% reduction

Quality Control of Impurities:Impurity K (oxidized benzylic ketone) is monitored via a novel HPLC-MS method using a Waters XBridge C~18~ column and ammonium acetate/acetonitrile buffer (pH 7.0). It elutes at 3.9 min, distinguishable from N-oxide impurity (3.6 min) by its UV spectrum (λ~max~ 250 nm) [3] [7]. A one-step synthesis of Impurity K employs cerium(IV) ammonium nitrate oxidation of solifenacin in water/acetonitrile (yield: 18%) [3] [7].

Properties

CAS Number

242478-38-2

Product Name

Solifenacin succinate

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22?;/m0./s1

InChI Key

RXZMMZZRUPYENV-GYFCLUQUSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

Synonyms

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))-
905, YM
quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate
solifenacin
solifenacin succinate
Succinate, Solifenacin
vesicare
YM 905
YM905

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.